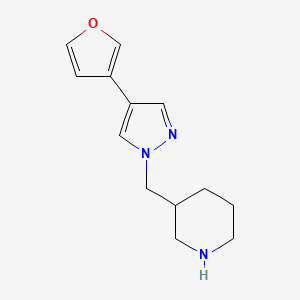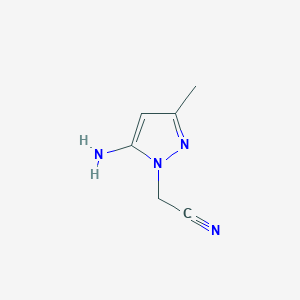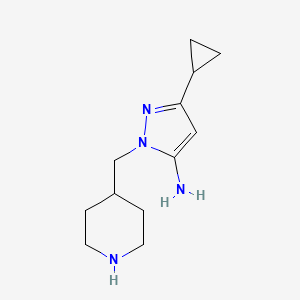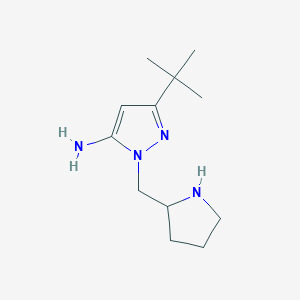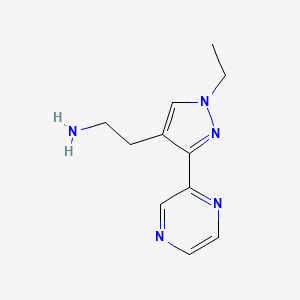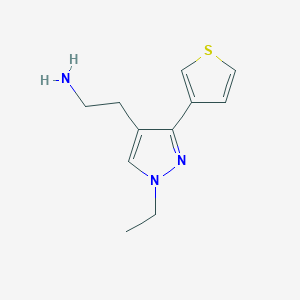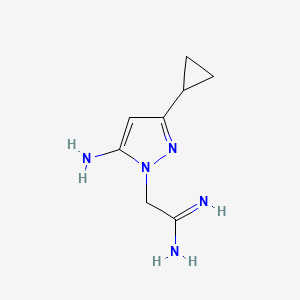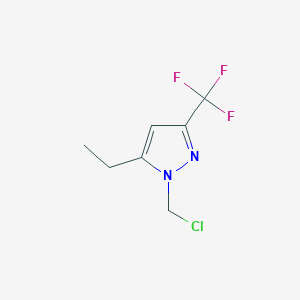
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
The compound “1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) and chloromethyl group (-CH2Cl) are common functional groups in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to influence the properties of compounds, including their reactivity and stability .Aplicaciones Científicas De Investigación
Electrophilic Fluorination in Synthetic Chemistry
This compound is utilized as an electrophilic fluorination reagent in synthetic chemistry due to its ability to introduce fluorine atoms into organic substrates . The trifluoromethyl group enhances the biological activity and physical properties of molecules, making this compound valuable for developing pharmaceuticals and agrochemicals .
Agrochemical Industry
In the agrochemical sector, derivatives of this compound are used to protect crops from pests . The trifluoromethyl group’s unique physicochemical properties contribute to the efficacy of these agrochemicals, leading to the development of new pesticides with improved performance .
Pharmaceutical Applications
The trifluoromethyl group is significant in pharmaceuticals, where it’s incorporated into bioactive molecules to modify their metabolic stability and membrane permeability . This compound’s derivatives are used in the synthesis of pharmaceuticals that require the trifluoromethyl group for their biological activity .
Material Science
In material science, this compound’s derivatives are explored for their potential in creating novel materials with unique properties, such as increased durability or specialized conductivity . The trifluoromethyl group can impart desirable characteristics to materials, making them suitable for advanced applications.
Environmental Applications
The compound’s derivatives are investigated for environmental applications, particularly in the development of environmentally friendly pesticides that offer effective pest control without adverse ecological impacts . The goal is to minimize the environmental footprint while maintaining agricultural productivity.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in various analytical methods to detect and quantify other substances . Its derivatives can serve as markers or probes due to their distinct chemical signatures, which are easily identifiable in complex mixtures.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of trifluoromethyl groups in organic synthesis is a growing area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may explore new methods of synthesizing trifluoromethylated compounds, as well as their potential applications .
Propiedades
IUPAC Name |
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2/c1-2-5-3-6(7(9,10)11)12-13(5)4-8/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQHXDKTQTKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



